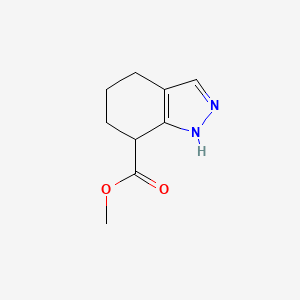

methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Description

Methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate (CAS: 6076-13-7; EN300-761650) is a bicyclic heterocyclic compound featuring a partially saturated indazole core with a methyl ester substituent at the 7-position. The compound is cataloged as a building block in medicinal chemistry and organic synthesis, suggesting its utility in developing pharmacologically active molecules or functional materials .

The methyl ester group enhances solubility and serves as a handle for further derivatization, making it a versatile intermediate.

Properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h5,7H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGCTXHUFFXPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891259-54-3 | |

| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield amines or alcohols.

Scientific Research Applications

The search results provide information on tetrahydroindazole derivatives, but do not specifically mention "methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate." However, the search results do detail applications of related compounds, such as in anti-inflammatory drugs and sigma receptor ligands, and provide context for the potential applications of tetrahydroindazoles.

Tetrahydroindazoles as Anti-Inflammatory Agents:

- 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown anti-inflammatory activity in the carrageenan edema test . The most active compound in the series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, with an ED50 value of 3.5 mg/kg .

Tetrahydroindazoles as Sigma Receptor Ligands:

- Tetrahydroindazoles have been investigated for their potential as sigma-1 and sigma-2 receptor ligands, which are relevant in CNS diseases and cancer . Substitutions on the N-1 and N-2 positions of the tetrahydroindazole core can improve potency and selectivity for sigma-1 receptors . Adding a dibasic amine at the C5 position can improve potency and selectivity towards sigma-2 receptors .

Other Applications and Properties:

- Indazole derivatives are considered important heterocycles in drug development . They have been explored as inhibitors of various enzymes, including ERK 1/2, IDO1, and ULK1, showing potential antitumor activity and other therapeutic applications . Tetrahydroindazole substituents can affect microsomal stability, which can be optimized for improved drug metabolism .

Table 1: Examples of Indazole Derivatives and Their Applications

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Core Structure Diversity: The target compound’s tetrahydroindazole core is distinct from the benzodithiazine derivatives in and . Indazoles are known for their role in kinase inhibition, while benzodithiazines (with sulfur and nitrogen heteroatoms) are often explored for sulfonamide-like bioactivity .

The Schiff base in introduces redox-active and metal-chelating properties .

Thermal Stability :

- This compound lacks reported melting points (mp), but benzodithiazine analogs exhibit high thermal stability (mp 252–311°C), attributed to their rigid, sulfonamide-containing frameworks .

Spectral Signatures: IR Spectroscopy: The ester carbonyl (C=O) stretch appears at ~1715–1740 cm⁻¹ in all compounds. Benzodithiazines show additional SO₂ asymmetric/symmetric stretches at 1130–1340 cm⁻¹, absent in the indazole derivative . NMR: The indazole NH proton is typically observed downfield (δ ~10–12 ppm in DMSO-d₆), whereas benzodithiazine NH groups (e.g., hydrazino) resonate at δ ~5.8 ppm .

Synthetic Utility :

- The target compound’s tetrahydroindazole scaffold is synthetically accessible via cyclization reactions, whereas benzodithiazines require multi-step protocols involving sulfonation and heterocyclic annulation .

Table 2: Physicochemical and Spectral Data

Biological Activity

Methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate (referred to as MTHI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

MTHI is characterized by its indazole core structure, which is known for its pharmacological versatility. The compound's structure allows for various substitutions that can enhance its biological potency.

Antimicrobial Properties

MTHI has been investigated for its antimicrobial activity. Studies have shown that derivatives of tetrahydroindazole exhibit varying degrees of effectiveness against bacterial strains. For example, coordination compounds of tetrahydroindazole with metal ions like Cu(II), Co(II), and Ag(I) have demonstrated notable antimicrobial effects, suggesting that MTHI and its derivatives could serve as potential antimicrobial agents .

Anticancer Activity

Research indicates that MTHI may possess anticancer properties. A study highlighted the compound's ability to inhibit sigma receptors (sigma-1 and sigma-2), which are implicated in cancer progression and central nervous system disorders. The compound showed moderate activity against these receptors, with a pK_i value indicating its binding affinity .

Table 1: Sigma Receptor Binding Affinities

| Compound | Sigma-1 pK_i | Sigma-2 pK_i |

|---|---|---|

| MTHI | 5.8 | 5.7 |

| Derivative 1 | 7.8 | <5 |

| Derivative 2 | 6.0 | 6.5 |

Anti-inflammatory Effects

MTHI has also been studied for its anti-inflammatory properties. A series of related compounds demonstrated significant anti-inflammatory activity in animal models, with some exhibiting an ED50 value as low as 3.5 mg/kg in carrageenan-induced edema tests . This suggests potential therapeutic applications in treating inflammatory conditions.

The biological activity of MTHI is primarily attributed to its interaction with specific molecular targets:

- Sigma Receptors : MTHI's binding to sigma receptors modulates various signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition : Compounds derived from MTHI have shown inhibitory effects on enzymes such as COX-2, which is crucial for inflammatory processes .

Structure-Activity Relationships (SAR)

The efficacy of MTHI and its derivatives can be significantly influenced by structural modifications:

- Substituents on the Indazole Ring : Variations at the C-5 position have been shown to affect receptor binding affinity and biological activity.

- Basic Nitrogen Requirement : Studies indicate that maintaining a basic nitrogen in the structure is critical for activity against sigma receptors .

Table 2: Structure-Activity Relationship Findings

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| C-5 | Basic Amine | Required for sigma receptor activity |

| C-1 | Aromatic Group | Enhances anticancer potency |

Case Studies

Several case studies highlight the potential of MTHI:

- Study on Anticancer Activity : A novel derivative exhibited enhanced potency against cancer cell lines with IC50 values significantly lower than those of existing treatments .

- Anti-inflammatory Research : Another study demonstrated that specific substitutions could lead to compounds with superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.